Iodosilane

Beschreibung

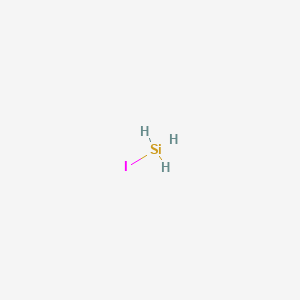

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

13598-42-0 |

|---|---|

Molekularformel |

H3ISi |

Molekulargewicht |

158.013 g/mol |

IUPAC-Name |

iodosilane |

InChI |

InChI=1S/H3ISi/c1-2/h2H3 |

InChI-Schlüssel |

IDIOJRGTRFRIJL-UHFFFAOYSA-N |

SMILES |

[SiH3]I |

Kanonische SMILES |

[SiH3]I |

Synonyme |

Iodosilane |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Iodosilane Compounds

Halide Exchange Pathways in Iodosilane Synthesis

Halide exchange reactions represent a prominent route for the synthesis of iodosilanes, often leveraging the reactivity differences between various silicon-halogen bonds.

A common method for preparing iodosilanes involves the nucleophilic substitution of chlorine atoms in chlorosilanes (SiR¹nCl₄₋n) with iodide anions fishersci.ieamericanelements.comnih.govwikipedia.orgnih.govuni-frankfurt.dewikipedia.org. This process is analogous to the Finkelstein reaction, an Sɴ2 reaction commonly employed in organic chemistry for halogen exchange, particularly for preparing iodo derivatives from alkyl chlorides or bromides using inorganic iodide salts wikipedia.orgnih.govuni-frankfurt.de. In the context of silanes, alkali-metal iodides such as sodium iodide (NaI) and lithium iodide (LiI) are frequently utilized wikipedia.orgnih.govuni-frankfurt.dewikipedia.org. For instance, iodotrimethylsilane (B154268) ((CH₃)₃SiI) can be generated in situ by reacting chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) with NaI in acetonitrile (B52724) chembase.cn. This interconversion is often integrated into one-pot reaction sequences, where the in situ formed this compound is immediately consumed in subsequent reactions, such as iridium-catalyzed silylative coupling with terminal alkynes to produce silylalkyne derivatives fishersci.ieamericanelements.comnih.govwikipedia.org.

Direct Iodination Strategies

Beyond halide exchange, iodosilanes can be synthesized through direct iodination of silicon-hydrogen (Si-H) or silicon-carbon (Si-C) bonds.

Direct iodination of hydrosilanes (compounds containing Si-H bonds) is a viable route to iodosilanes. For example, this compound (SiH₃I) can be formed as the initial product from the reaction between monosilane (SiH₄) and iodine (I₂) wikipedia.org. Further reaction can lead to di-, tri-, and tetrathis compound fishersci.ie. Organosilanes containing Si-H bonds, such as tricyclohexylsilane, can undergo facile iodination with iodine (I₂) to yield the corresponding iodosilanes and hydrogen iodide (HX).

Arylsilanes, which contain silicon-aryl bonds, can also be precursors for this compound synthesis. For instance, this compound can be produced by the reaction of phenylsilane (B129415) (C₆H₅SiH₃) or chlorophenylsilane (B47029) (ClC₆H₄SiH₃) with hydrogen iodide (HI) wikipedia.org. A specific example involves the reaction of iodine and phenylsilane in a 1:1 molar ratio, which, in the presence of trace amounts of ethyl acetate (B1210297) at -20 °C, yields dithis compound (B1630498) (SiH₂I₂) and benzene (B151609) nih.govuni-frankfurt.dewikipedia.org. While this method is selective for dithis compound, the formation of benzene, a known human carcinogen, poses challenges for commercial implementation nih.govuni-frankfurt.dewikipedia.org.

Catalytic methods offer more controlled and efficient routes for the direct iodination of silanes. Palladium (Pd) and nickel (Ni) catalysts have been successfully employed for hydrogen-halogen exchange, providing a convenient preparation method for bromo- and iodosilanes. For example, a process for producing this compound involves reacting a hydrosilane (R¹nSiH₄₋n) with an organic iodine compound (R²-I) in the presence of a palladium catalyst, specifically divalent palladium chloride (PdCl₂).

Physical Properties of this compound Compounds

The physical properties of this compound and its higher iodinated derivatives are summarized in the table below. These compounds are generally colorless liquids at room temperature fishersci.ie.

Table 1: Physical Properties of this compound Compounds

| Compound | Chemical Formula | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (Torr) | Phase (at 25 °C) |

| This compound | SiH₃I | 13598-42-0 | 158.014 | -56.6 | 45.8 | 361 (at 25 °C) | Colorless liquid |

| Dithis compound | SiH₂I₂ | 13760-02-6 | 283.91 | -1 | 149-150 | 25 (at 55 °C) | Colorless liquid |

| Trithis compound | SiHI₃ | 13465-72-0 | 409.81 | 8 | 220 | 12 (at 95 °C) | Colorless liquid |

| Tetrathis compound | SiI₄ | 13465-84-4 | 535.7 | 120-121 | 287-288 | 30 (at 125 °C) | White powder |

Note: Data compiled from multiple sources wikiwand.comchembase.cn. Some values are estimates.

Specialized Methodologies for Functionalized Iodosilanes

The synthesis of functionalized iodosilanes involves advanced techniques tailored to produce di-, tri-, and other complex this compound intermediates. These methods are crucial for developing new silicon-containing materials and reagents with specific properties.

Synthesis of Di- and Tri-iodosilanes

The preparation of di- and tri-iodosilanes has evolved through several sophisticated methodologies, aiming for improved yields and purity.

Dithis compound (SiH₂I₂) Historically, dithis compound (SiH₂I₂) was first synthesized by reacting silane (B1218182) (SiH₄) with hydrogen iodide (HI) in the presence of aluminum iodide (AlI₃). This reaction, however, often yielded a mixture of this compound (SiH₃I), trithis compound (SiHI₃), and tetrathis compound (SiI₄) alongside the desired dithis compound iupac.orggoogle.comgoogle.com.

An improved synthetic route for dithis compound involves the reaction of phenylsilane with iodine. This process initially forms hydrogen iodide and phenylthis compound, with the latter undergoing protonolysis by hydrogen iodide to yield dithis compound iupac.org.

More recently, a versatile methodology for preparing di- and tri-iodosilanes involves the reaction of alkylaminosilanes with specific substituted acid iodides justia.comwipo.int. For instance, bis(diethylamino)silane (B1590842) has been demonstrated to react with various acid iodides to produce dithis compound. Detailed research findings illustrate the conversion rates and yields for these reactions:

| Reactant Alkylaminosilane | Reactant Acid Iodide | Conversion to Dithis compound (%) | Reaction Time | Notes | Source |

| Bis(diethylamino)silane | Benzoyl Iodide | 20% | 10 minutes (initial detection) | All starting material consumed after 20 hours. | justia.com |

| Bis(diethylamino)silane | 2,2-dimethylpropanoyl iodide | 0.1% | 20 hours | 20% detected after 10 minutes, but final yield low. | justia.com |

| Bis(diethylamino)silane | 2-fluorobenzoyl iodide | 20% | 20 hours | 43% detected after 10 minutes. | justia.com |

| Bis(diethylamino)silane | 3,5-difluorobenzoyl iodide | 20% | 20 hours | 81% detected after 10 minutes. | justia.com |

Trithis compound (HSiI₃) Trithis compound (HSiI₃) can be efficiently synthesized from trichlorosilane (B8805176) (HSiCl₃) through a halide exchange reaction utilizing lithium iodide (LiI) powder. This process is catalyzed by tertiary amines, such as N,N,N′,N′-Tetraethylethylenediamine (TEEDA) or N,N,N',N",N"-Pentamethyldiethylenetriamine (PMDETA), leading to high yields and purity of trithis compound google.comgoogle.comgoogleapis.com. The reaction involves a ligand exchange where the ionic lithium iodide reacts with an ammonium (B1175870) chloride species formed in-situ, acting as the catalytic species googleapis.com.

A general method for producing iodosilanes, including dithis compound and trithis compound, involves reacting a hydrosilane (R¹nSiH₄₋n) with an organic iodine compound (R²-I) in the presence of a palladium catalyst. This method is noted for its ability to produce high-purity iodosilanes without discoloration google.com.

Generation of this compound Intermediates via Photolysis

Photolysis offers a distinct approach for generating reactive this compound intermediates, particularly silyl (B83357) radicals, which are pivotal in various chemical processes, including silicon chemical vapor deposition (CVD) aip.org.

The photolytic generation of silyl radicals (SiH₃) has been demonstrated using pulsed excimer laser photolysis at wavelengths of 193 nm and 248 nm, employing several precursor systems lookchem.comaip.org. A notable method involves the photolysis of carbon tetrachloride (CCl₄) in the presence of silane (SiH₄). At 193 nm, CCl₄ absorbs UV light, leading to the production of chlorine radicals (Cl). These Cl radicals subsequently abstract hydrogen atoms from silane, efficiently generating silyl radicals (SiH₃) and hydrogen chloride (HCl) aip.org.

The recombination reaction of silyl radicals (SiH₃ + SiH₃ → Si₂H₆) has been quantitatively studied following their photolytic generation, providing insights into their kinetics lookchem.comaip.org. While disilane (B73854) (Si₂H₆) photolysis is energetically allowed to form two silyl radicals at 193 nm, it is considered a poor silyl precursor, yielding low signal-to-noise ratios aip.org.

Beyond silyl radicals, photolysis can also lead to other silicon-containing intermediates. For instance, the photolysis of organopolysilanes in the presence of hydrosilanes can generate silylene intermediates, which can then be trapped by hydrosilanes to form disilanes thieme-connect.de. Furthermore, the photolysis of diazidosilanes has been shown to yield novel digonal silicon intermediates, such as silacarbodi-imides rsc.org. Aminosilylene can also be prepared through the 254-nm photolysis of silyl azide (B81097) capes.gov.br.

Elucidation of Iodosilane Reactivity and Reaction Mechanisms

Intramolecular Rearrangement and Allylation Mechanisms

Iodosilanes play a crucial role in facilitating complex intramolecular rearrangements and allylation reactions, often proceeding through highly reactive carbocationic intermediates.

Iodine-Promoted Diallylsilane Rearrangements

Iodine (I₂) is a potent promoter for the rearrangement of diallylsilanes fishersci.atamerigoscientific.comwikipedia.orgctdbase.org. This transformation is particularly significant for the synthesis of silicon-stereogenic organosilanes, where precise control over stereochemistry is paramount fishersci.atamerigoscientific.com. The extent of rearrangement, whether mono- or double-rearrangement, is directly influenced by the equivalents of iodine used. For instance, employing one equivalent of I₂ typically yields high proportions of mono-rearranged products, whereas using three equivalents favors double rearrangement fishersci.atamerigoscientific.com.

The propensity for this intramolecular carbocation allylation process varies with the substituents on the silicon atom. Diallyldiphenylsilane has demonstrated the highest tendency to undergo this rearrangement wikipedia.orgctdbase.org. Conversely, diallyldimethylsilane (B75015) exhibits a lower extent of rearrangement, which is attributed to the reduced steric bulk of the silyl (B83357) group. However, electronic factors, such as hyperconjugation effects from neighboring Si-C bonds that stabilize the initial cation, also contribute to the observed selectivity wikipedia.org. Following the rearrangement, the initially formed iodosilane products can be further derivatized through etherification, yielding versatile synthetic intermediates suitable for subsequent alkylation and cross-metathesis/annulation reactions wikipedia.orgctdbase.org.

Role of Beta-Silyl Carbocation Intermediates

The mechanism underlying iodine-promoted diallylsilane rearrangements is understood to involve the formation and subsequent intramolecular allylation of a beta-silyl carbocation intermediate fishersci.atamerigoscientific.comwikipedia.org. This key intermediate arises from the initial iodination of the alkene moiety wikipedia.org. The intramolecular allylation step is critical as it leads to the formation of a new carbon-carbon bond and the creation of a new stereocenter within the molecule amerigoscientific.com.

A significant factor influencing the selectivity of these reactions is the reduced nucleophilicity of the this compound intermediate formed initially. This characteristic allows for the preferential consumption of the starting tetraallylsilane (B74137) over the this compound intermediate itself amerigoscientific.com. The "beta-silyl effect" is central to the stabilization of these carbocationic intermediates, contributing to both the rate acceleration and regioselectivity observed in these transformations chemicalbook.comuni.lu. This effect stems from the polarization of the C-Si bond towards the more electronegative carbon, enabling the silicon atom to donate electron density to the adjacent empty p-orbital of the carbocation through orbital overlap (hyperconjugation) fishersci.com.

Silylene and Silylium (B1239981) Ion Chemistry Derived from Iodosilanes

Iodosilanes can serve as precursors or intermediates in the generation and reactivity of silylene and silylium ion species, which are highly reactive silicon-containing intermediates.

Reactivity of Dihalogenosilylenes with Iodine Species

Dihalogenosilylenes (SiX₂, where X can be F, Cl, Br, or I) exhibit interesting reactivity with iodine species, such as molecular iodine (I₂) or iodine monochloride (ICl) thegoodscentscompany.comwikipedia.org. These reactions typically occur at low temperatures, for instance, at -90 °C in toluene (B28343), leading to the formation of dihalogenoiodo(methylphenyl)silanes (SiX₂I(C₆H₄Me)) thegoodscentscompany.comwikipedia.org. The products are often observed as mixtures of ortho, meta, and para isomers, with some instances showing an unusually high proportion of the ortho isomer thegoodscentscompany.comwikipedia.org.

A key mechanistic insight is that the formation of identical this compound derivatives when using either I₂ or ICl as reagents strongly suggests the involvement of electrophilic silylium ions (SiX₂I⁺) in these reactions thegoodscentscompany.comwikipedia.org. This type of chemistry significantly contributes to the broader understanding of silylium ion chemistry wikipedia.org.

Electrophilic Attack by Silylium Ions on Arenes

Silylium ions (SiR₃⁺) are the silicon analogues of carbenium ions, characterized by a trivalent, positively charged silicon atom fishersci.com. They can be conceptually viewed as protonated silylenes and are known for their highly electrophilic nature fishersci.com. In the context of dihalogenosilylene reactions with iodine species, the proposed mechanism involves the electrophilic attack of these silylium ions (SiX₂I⁺) on arenes, such as toluene thegoodscentscompany.comwikipedia.org.

These silylium ions are transient species that exhibit a strong tendency to associate with the arene solvent and counter anions wikipedia.org. The electrophilic aromatic substitution with silicon electrophiles can be initiated by strong Brønsted acids, which facilitate the generation of stabilized silylium ions uni.lu. This process involves the protonation of a hydrosilane, followed by the liberation of dihydrogen. This dual function serves to both generate the silylium ion and effectively remove the proton released from the Wheland intermediate, driving the reaction forward uni.lu. The reactivity profile of stabilized silylium ions is analogous to that observed in frustrated Lewis pairs (FLPs) nih.gov. Furthermore, silylium ions have been shown to activate carbonyl groups and even carbon monoxide, enabling electrophilic formylation reactions of arenes nih.gov.

Depolymerization Chemistry Utilizing Iodosilanes

Iodosilanes have emerged as highly effective reagents for the catalyst-free depolymerization of various polymeric materials, particularly polyesters. This depolymerization chemistry offers a pathway to recover valuable functionalized monomers and derivatives.

Iodotrimethylsilane (B154268) (Me₃SiI) and dithis compound (B1630498) (SiH₂I₂) are prominent examples of iodosilanes successfully employed in the efficient, catalyst-free depolymerization of polyesters harvard.edunih.govnih.govereztech.com. This process yields functionalized products that are highly useful in both organic chemistry and polymer synthesis harvard.edu.

For instance, iodotrimethylsilane can effectively depolymerize polycaprolactone (B3415563) (PCL). Depending on the choice of solvent (e.g., dichloromethane (B109758) or acetonitrile) and specific reaction conditions, this reaction can selectively produce silyl ester I(CH₂)₅CO₂SiMe₃ or a mixture of this silyl ester and acyl iodide I(CH₂)₅CO₂I harvard.edunih.govereztech.com. These resulting functionalized monomers can be further transformed into valuable esters or carboxylic acids through subsequent methanolysis or hydrolysis harvard.eduereztech.com.

Catalyst-Free Depolymerization of PolyestersIodosilanes have emerged as highly effective reagents for the catalyst-free depolymerization of various polyesters, presenting a sustainable approach for chemical recycling and the generation of valuable functionalized monomersrsc.orgchemrxiv.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net. This method capitalizes on the thermodynamic preference for forming strong Si-O bonds, driving the scission of carbon-oxygen linkages within the polyester (B1180765) backbone without the need for external catalystsrsc.org.

Extensive research has demonstrated the utility of iodotrimethylsilane (Me₃SiI) and dithis compound (SiH₂I₂) in depolymerizing a diverse array of polyesters, including polycaprolactone (PCL), polyethylene (B3416737) terephthalate (B1205515) (PET), polylactic acid (PLA), poly(ethylene succinate) (PES), and polybutylene terephthalate (PBT) rsc.orgchemrxiv.orgresearchgate.net. The efficiency and selectivity of these depolymerization reactions are significantly influenced by reaction parameters such as solvent choice, temperature, and the stoichiometric amount of this compound employed chemrxiv.orgresearchgate.net.

For instance, the homogeneous depolymerization of polycaprolactone (PCL), a widely studied synthetic polyester, proceeds efficiently with Me₃SiI under refluxing conditions rsc.orgrsc.org. Detailed studies on PCL depolymerization with Me₃SiI in dichloromethane (CD₂Cl₂) illustrate the impact of reaction conditions:

At 25°C, a low conversion of 1% was observed after 20 hours with 1.2 equivalents of Me₃SiI researchgate.net.

Increasing the temperature to 50°C improved conversion to 24% in 5 hours researchgate.net.

Further elevation to 100°C resulted in a 46% yield of the silylated product after 5 hours researchgate.net.

With an increased amount of Me₃SiI (2 equivalents) at 100°C, the yield reached 74% in 5 hours, and nearly quantitative conversion (>99%) was achieved after prolonged heating for 40 hours researchgate.net.

Higher temperatures (130°C and 150°C) accelerated the kinetics, yielding 78% and 88% of the product, respectively, in just 2 hours researchgate.net.

The catalyst-free depolymerization strategy is also applicable to aromatic polyesters. PET and PBT, for example, are effectively depolymerized to bis(trimethylsilyl) terephthalate chemrxiv.orgresearchgate.net. A notable challenge in PET depolymerization is the release of I₂, which can impede product formation; however, this can be circumvented by incorporating an iodine trap, such as 1-pentyne, into the reaction mixture chemrxiv.orgresearchgate.net. The ease of reaction and the specific nature of the products are also influenced by the length of the carbon chain connecting the carboxylic acid units within the polyester structure chemrxiv.orgresearchgate.net.

Table 1: Representative Catalyst-Free Depolymerization of Polycaprolactone (PCL) with Me₃SiI researchgate.net

| Entry | Me₃SiI (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) / Yield of I(CH₂)₅CO₂SiMe₃ |

| 1 | 1.2 | CD₂Cl₂ | 25 | 20 | 1 |

| 2 | 1.2 | CD₂Cl₂ | 50 | 5 | 24 |

| 3 | 1.2 | CD₂Cl₂ | 100 | 5 | 46 |

| 4 | 1.2 | CD₂Cl₂ | 130 | 2 | 78 |

| 5 | 1.2 | CD₂Cl₂ | 150 | 2 | 88 |

| 6 | 2.0 | CD₂Cl₂ | 100 | 5 | 74 |

| 7 | 2.0 | CD₂Cl₂ | 100 | 40 | >99 |

Formation of Silylated and Iodo-Functionalized MonomersThe depolymerization of polyesters with iodosilanes yields a variety of valuable silylated and iodo-functionalized monomersrsc.orgchemrxiv.orgresearchgate.netrsc.org. The underlying mechanism involves the strong oxophilic character of the silicon-iodine reagents, which facilitates the coordination of carbonyl groups within the polyester chainrsc.org. This coordination leads to the heterolytic cleavage of the Si-I bond, generating a transient silylium ion that subsequently promotes further carbon-oxygen bond cleavagesrsc.org.

For polycaprolactone (PCL), Me₃SiI can selectively produce I(CH₂)₅CO₂SiMe₃ (a silyl ester) or a mixture of I(CH₂)₅CO₂SiMe₃ and I(CH₂)₅CO₂I (an acyl iodide), depending on the solvent system employed (e.g., CH₂Cl₂ versus MeCN) rsc.orgrsc.org. These silyl esters are versatile intermediates in organic synthesis and polymer chemistry, serving as precursors for the preparation of functional polymers, including degradable poly(silylester)s rsc.org. The acyl iodides, characterized by their high electrophilicity, also possess broad synthetic utility rsc.org. These primary products can undergo further transformations, such as methanolysis or hydrolysis, to yield other valuable compounds like I(CH₂)₅CO₂Me (an ester) or I(CH₂)₅CO₂H (a carboxylic acid) rsc.org.

In contrast, dithis compound (SiH₂I₂) exhibits a distinct reactivity, promoting both iodide and hydride transfers rsc.org. When applied to PCL depolymerization, SiH₂I₂ can lead to the formation of fully deoxygenated species, including diiodohexane (I(CH₂)₆I) and n-hexane rsc.orgrsc.org. This reductive capability allows SiH₂I₂ to not only cleave C-O bonds to form carboxylic monomers but also to deoxygenate the resulting acyl iodides rsc.org.

Specific monomer products observed from the this compound-mediated depolymerization of other polyesters include:

Poly(ethylene succinate) (PES): Depolymerizes to its corresponding silyl ester, which then undergoes cyclization to form succinic anhydride (B1165640) chemrxiv.orgresearchgate.net.

Polylactic acid (PLA): Yields the ester CH₃CH₂CO₂SiMe₃ and propionyl iodide (CH₃CH₂COI), with selective formation achievable through precise control of reaction conditions chemrxiv.orgresearchgate.net.

Polyethylene terephthalate (PET) and Polybutylene terephthalate (PBT): Decompose to produce bis(trimethylsilyl) terephthalate (1,4-{CO₂SiMe₃}₂C₆H₄) chemrxiv.orgresearchgate.net.

The proposed mechanism for PCL depolymerization involves the initial attack of the this compound on the polyester, leading to the formation of silyl esters and acyl iodides. The oxophilic nature of the silicon center facilitates the coordination to carbonyl groups, promoting C-O bond cleavage. In the presence of a reducing Lewis acid like SiH₂I₂, the electrophilic character of the carbonyl moiety is enhanced, leading to spontaneous hydride transfer and subsequent deoxygenation to form alkanes and diiodides rsc.org.

Table 2: Monomer Products from this compound-Mediated Polyester Depolymerization

| Polyester | This compound | Primary Silylated Product | Primary Iodo-Functionalized Product | Other Products |

| PCL | Me₃SiI | I(CH₂)₅CO₂SiMe₃ | I(CH₂)₅CO₂I | |

| PCL | SiH₂I₂ | I(CH₂)₆I, n-hexane rsc.org | ||

| PES | Me₃SiI | Silyl ester of succinic acid | Succinic anhydride chemrxiv.orgresearchgate.net | |

| PLA | Me₃SiI | CH₃CH₂CO₂SiMe₃ | CH₃CH₂COI | |

| PET, PBT | Me₃SiI | 1,4-{CO₂SiMe₃}₂C₆H₄ |

Cross-Coupling and Organometallic Reactions Involving IodosilanesIodosilanes are pivotal reagents in various cross-coupling and organometallic reactions, primarily serving as silyl electrophiles. Their utility in these transformations stems from the inherent reactivity and facile cleavage of the Si-I bond, enabling the formation of new carbon-silicon bonds.

Silyl-Negishi Reaction with Silyl ElectrophilesThe Silyl-Negishi reaction is a palladium-catalyzed cross-coupling methodology that provides direct access to alkyl silanes from silyl electrophiles and alkylzinc halidesnih.govnih.govsci-hub.se. This reaction represents a significant advancement in synthetic organic chemistry, particularly for the synthesis of secondary alkyl silanes from readily available silyl electrophilesnih.gov.

Iodosilanes are exceptionally effective silyl electrophiles in this reaction due to the relatively weak Si-I bond, which makes them more reactive compared to other silicon halides such as chlorides or bromides nih.gov. The proposed catalytic cycle for the Silyl-Negishi reaction typically commences with the oxidative addition of a palladium(0) complex to the silyl iodide, generating a palladium-silyl-iodide intermediate nih.gov. This is followed by transmetallation with an alkyl organometallic reagent, such as an alkylzinc halide, forming a new palladium intermediate. Subsequent rapid reductive elimination yields the desired alkyl silane (B1218182) product and regenerates the active palladium catalyst nih.gov.

The versatility of the Silyl-Negishi reaction with iodosilanes is evident in its broad scope, accommodating various substitutions around the silicon center nih.gov. Iodotrimethylsilane (Me₃SiI) has been successfully employed to synthesize trimethyl-, benzyldimethyl-, and methyldiphenyl silanes with excellent yields nih.gov. Even sterically demanding triethylsilyl iodide (TES-I) has been shown to participate in this palladium-catalyzed cross-coupling, albeit with a lower yield, marking a notable achievement in this field nih.gov. The robustness of this catalytic system is remarkable, with efficient coupling reactions observed even without stringent exclusion of air and moisture nih.gov.

Table 3: Scope of Iodosilanes in Palladium-Catalyzed Silyl-Negishi Reaction nih.gov

| This compound | Alkylzinc Halide | Product Alkyl Silane | Yield (%) |

| Me₃SiI | Primary alkylzinc halide | Trimethylalkylsilane | Excellent |

| BnMe₂SiI | Primary alkylzinc halide | Benzyldimethylalkylsilane | Excellent |

| MePh₂SiI | Primary alkylzinc halide | Methyldiphenylalkylsilane | Excellent |

| Et₃SiI | Primary alkylzinc halide | Triethylalkylsilane | 30 |

Ligand Design and Selectivity in Catalytic ProcessesThe strategic design of ligands is paramount in controlling the selectivity and overall efficiency of catalytic processes involving iodosilanes. The precise tuning of steric and electronic properties of ligands is crucial for mitigating undesirable side reactions, such as isomerization, and for promoting highly efficient and selective cross-coupling transformationsnih.govnih.govresearchgate.net.

In the context of the Silyl-Negishi reaction, specific ligands, such as DrewPhos, have been identified as essential for achieving high yields and suppressing isomerization during the coupling of silyl electrophiles with alkylzinc halides nih.gov. The electron-rich nature and steric bulk of these phosphine (B1218219) ligands are key attributes that contribute to their effectiveness, facilitating the critical reductive elimination step within the catalytic cycle nih.gov.

Beyond the Silyl-Negishi reaction, iodosilanes are also integral to other palladium-catalyzed silylation reactions, including the silyl-Heck reaction, where iodotrimethylsilane serves as a silyl electrophile researchgate.netrsc.org. In these reactions, the judicious selection of ligands can dictate the stereochemical outcome, enabling the stereo-divergent synthesis of products such as E- or Z-silyl-enynes from alkynes and iodosilanes researchgate.netrsc.orgrsc.org. For example, palladium-catalyzed coupling of alkynes and iodosilanes can afford stereodefined silyl-enynes with high yields and excellent stereoselectivity, depending on the specific ligand employed rsc.orgrsc.org.

Furthermore, this compound-functionalized materials have found utility in heterogeneous catalysis. For instance, ruthenium-containing tetraphenylporphyrin (B126558) (Ru-TPP) molecules, when grafted onto this compound-functionalized SBA-15 molecular sieves, have demonstrated enhanced catalytic activity and reusability in carbon dioxide utilization processes, specifically in the formation of cyclic carbonates from epoxides nih.gov. This highlights the potential of incorporating iodosilanes into catalyst supports to modulate the performance and selectivity of heterogeneous catalytic systems nih.gov.

In iodine-promoted rearrangements of silanes, the control over selectivity for mono- or di-rearranged products can be achieved by carefully adjusting the amount of iodine used mdpi.com. This indicates that the concentration of this compound intermediates plays a significant role in influencing the reaction pathway and the ultimate product distribution mdpi.com.

Advanced Applications of Iodosilane in Chemical Synthesis and Materials Science

Catalytic and Co-Catalytic Roles of Iodosilane Species

This compound species, including this compound (SiH₃I) and its organic derivatives like iodotrimethylsilane (B154268) (Me₃SiI) and iodophenylsilane (PhSiH₂I), demonstrate versatile catalytic and co-catalytic activities in chemical reactions. Their ability to act as Lewis acids, iodide donors, and hydride donors contributes to their utility in promoting various transformations.

Exploration of Iodosilanes in Homogeneous Catalysis

Iodosilanes have been explored as key components in homogeneous catalytic systems, facilitating a range of organic transformations. For instance, iodotrimethylsilane (Me₃SiI) plays a crucial role in the silylative coupling of terminal alkynes, a process that enables the catalytic activation of sp-hybridized carbon-hydrogen bonds nih.gov. This reaction, often catalyzed by iridium(I) chlorocarbonyl complexes, leads to the efficient synthesis of novel mono- or multisilylated alkynes, which are valuable building blocks for molecular and macromolecular compounds with tailored chemical, electronic, and optoelectronic properties nih.gov.

Furthermore, iodosilanes have been implicated in the stereo-divergent functionalization of alkynes. Various silylated enynes, with controlled E- or Z-selectivity, can be produced in high yields using different iodosilanes in palladium-catalyzed systems wikiwand.com. The catalytic cycle for such processes often involves the oxidative addition of silyl (B83357) iodide to a palladium catalyst, generating a silylpalladium iodide intermediate wikiwand.com.

Iodophenylsilane (PhSiH₂I), which can be generated in situ from phenylsilane (B129415) (PhSiH₃) and iodine, has been identified as a possible actual catalytic species in intramolecular hydroalkoxylation reactions of unactivated alkenes wikipedia.org. In these reactions, PhSiH₂I functions as both a silyl iodide species, exhibiting Lewis acidic properties and acting as an iodide donor, and a hydrosilane species, serving as a hydride donor wikipedia.org. This dual functionality allows for diverse cascade transformations, converting cyclic ethers into acyclic alkyl iodides or alcohols depending on the co-reagent wikipedia.org.

This compound-functionalized materials have also shown promise in enhancing the catalytic activity of homogeneous catalysts. For example, ruthenium-tetraphenylporphyrin (Ru-TPP) grafted onto this compound-functionalized mesoporous molecular sieves (SBA-15) exhibited improved catalytic activity and reusability for the utilization of carbon dioxide, specifically in the formation of cyclic carbonates from epoxides fishersci.dk.

Metal-Free Catalytic Transformations

Beyond their roles in transition metal-catalyzed systems, iodosilanes are capable of promoting significant chemical transformations in a metal-free manner. A notable example is the catalyst-free depolymerization of polycaprolactone (B3415563) (PCL) uni.lusigmaaldrich.comamericanelements.com. Iodotrimethylsilane (Me₃SiI), when used in excess, can homogeneously depolymerize PCL to selectively yield silylated monoesters, such as I(CH₂)₅CO₂SiMe₃, or a mixture of this ester and I(CH₂)₅CO₂I, depending on the solvent uni.lusigmaaldrich.com. These products can then be further converted into valuable esters or acids through methanolysis or hydrolysis uni.lusigmaaldrich.com. In contrast, dithis compound (B1630498) (SiH₂I₂) has been shown to depolymerize PCL into fully deoxygenated species like I(CH₂)₆I and n-hexane uni.lu.

Iodotrimethylsilane (TMSI) is also recognized as a versatile reagent for various metal-free organic reactions nih.gov. It acts as a Lewis acid catalyst and a reducing agent in numerous transformations, including the mild dealkylation of ethers, carboxylic esters, lactones, carbamates, acetals, phosphonate, and phosphate (B84403) esters nih.gov. Additionally, it facilitates the cleavage of epoxides and cyclopropyl (B3062369) ketones, and the conversion of vinyl phosphates to vinyl iodides nih.gov. Its ability to introduce trimethylsilyl (B98337) groups is also widely utilized in organic synthesis nih.gov.

Contributions to Analytical Chemistry Methodologies

Iodosilanes contribute to analytical chemistry by serving as reactive reagents for the detection and quantification of various chemical species.

Reagent for Quantitative Analysis of Chemical Species

This compound's inherent reactivity makes it a valuable reagent in analytical chemistry for the detection and quantification of specific elements or compounds wikipedia.org. Its interactions with certain substances enable the development of sensitive and selective analytical methods. For instance, the introduction of a trimethylsilyl group by iodotrimethylsilane (TMSI) can convert alcohols into more volatile silyl ether derivatives, which is beneficial for gas chromatography analysis nih.gov. This derivatization enhances the volatility of the analytes, allowing for more efficient separation and detection in quantitative analytical procedures nih.gov. The precise reactivity of iodosilanes allows for tailored analytical approaches, ensuring accurate and reliable quantification of target chemical species.

Advancements in Solid Phase Synthesis

Iodosilanes have significantly advanced solid-phase synthesis, particularly in the development of molecularly imprinted polymer (MIP) nanoparticles, by offering superior performance compared to traditional reagents.

Iodosilanes as Substrates for Molecularly Imprinted Polymer Nanoparticles

Recent advancements in solid-phase synthesis have highlighted iodosilanes as superior substrates for the creation of molecularly imprinted polymer (MIP) nanoparticles. Traditionally, amino silanes have been employed for immobilizing template molecules on solid supports prior to polymerization. However, investigations revealed that amino silanes often lead to problematic side reactions, such as the formation of silane (B1218182) multilayers and reactions with persulphates, which negatively impact the purity and affinity of the resulting MIPs.

Iodosilanes, specifically 3-iodopropyltrimethoxysilane (IPTMS), have emerged as a more effective alternative. In a case study involving the synthesis of MIPs against epitopes of epidermal growth factor receptor (EGFR), a common cancer biomarker, IPTMS demonstrated superior performance across all tested metrics. MIPs prepared using IPTMS exhibited high purity, excellent specificity, and nanomolar affinity for the target peptide.

The use of iodosilanes for peptide immobilization simplifies the synthesis protocol, requiring fewer experimental steps and utilizing less expensive reagents compared to amino silane-based methods that often necessitate costly linkers like succinimidyl iodoacetate (SIA). The conjugation of EGFR peptides to this compound is straightforward, typically involving coupling to the thiol of a terminal cysteine under basic conditions. This approach yields MIP nanoparticles with excellent uniformity, high affinity (e.g., K_d = 2.3 nM for EGFR epitope), and specificity for the imprinted target.

The comparative advantages of iodosilanes over amino silanes in solid-phase MIP synthesis are summarized in the table below:

| Feature | Amino Silanes (e.g., AHAMTES) | Iodosilanes (e.g., IPTMS) |

| Purity of MIPs | Negatively affected by problematic side reactions | High purity observed |

| Affinity of MIPs | Reduced due to side reactions | Nanomolar affinity for target peptides |

| Specificity of MIPs | Affected by undesired reactions | High specificity observed |

| Experimental Steps | More steps, often requiring expensive linkers (e.g., SIA) | Fewer experimental steps, straightforward conjugation |

| Reagent Cost | Higher due to expensive linkers | Lower cost reagents |

| Side Reactions | Formation of silane multilayers, reaction with persulphates | Fewer undesired side reactions |

| Template Immobilization | Relies on amine groups | Involves coupling to thiol groups (e.g., terminal cysteine) |

Computational and Theoretical Insights into Iodosilane Chemistry

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and bonding of silicon compounds, including iodosilane. mdpi.com DFT calculations provide a robust framework for understanding the distribution of electrons within the molecule and the nature of the chemical bonds.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound reveals key aspects of its reactivity. The HOMO is typically associated with the lone pair electrons on the iodine atom, making it the primary site for electrophilic attack. Conversely, the LUMO is largely centered on the silicon-iodine (Si-I) antibonding orbital, indicating that the silicon atom is the principal site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tryoutube.comirjweb.com

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the delocalization of electron density and hyperconjugative interactions. In this compound, NBO analysis can reveal the extent of charge transfer between the silicon and iodine atoms and the nature of the Si-I bond, highlighting its covalent character with a degree of ionic contribution due to the electronegativity difference. dergipark.org.tr

Computational Studies on this compound-Nanoparticle Interactions

The interaction of this compound with nanoparticle surfaces is a critical area of research, particularly in the context of surface functionalization and materials science. nih.govnih.gov Computational studies, often employing DFT, can model the adsorption and reaction of this compound on various nanoparticle surfaces, such as silicon or silica. lu.seresearchgate.net

These studies typically investigate the energetics of physisorption and chemisorption of this compound onto the nanoparticle surface. Physisorption involves weaker van der Waals interactions, while chemisorption is characterized by the formation of new chemical bonds between the this compound molecule and the surface atoms. For instance, on a silica nanoparticle surface, this compound can react with surface silanol (Si-OH) groups, leading to the formation of a Si-O-Si linkage and the release of hydrogen iodide. nih.gov

Computational models can predict the preferred binding sites, adsorption energies, and the structural changes that occur in both the this compound molecule and the nanoparticle surface upon interaction. These theoretical insights are crucial for designing and controlling the surface chemistry of nanoparticles for various applications. nih.gov

Mechanistic Probing via Transition State Analysis

Understanding the reaction mechanisms of this compound is fundamental to controlling its chemical transformations. Transition state theory, in conjunction with DFT calculations, allows for the detailed exploration of reaction pathways and the identification of transition state structures. researchgate.netucc.ie

For reactions involving this compound, such as its role in iodine-promoted rearrangements of allylsilanes, computational analysis can elucidate the step-by-step mechanism. mdpi.com This involves locating the transition state for each elementary step, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. researchgate.net

For example, in the formation of a silylium (B1239981) ion from an this compound precursor, DFT calculations can map out the potential energy surface for the dissociation of the iodide ion. This allows for the characterization of the transition state leading to the formation of the highly reactive silylium ion intermediate. mdpi.com

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict and rationalize the reactivity and selectivity of chemical reactions. researchgate.net For this compound, these models can be employed to forecast the outcomes of its reactions under various conditions.

One key application of molecular modeling is the prediction of regioselectivity and stereoselectivity in addition reactions involving this compound. nih.govchemrxiv.orgchemrxiv.org By analyzing the electronic and steric properties of the reactants and the transition states for different possible reaction pathways, it is possible to predict which product will be favored. For instance, in the addition of this compound to an unsymmetrical alkene, computational models can determine whether the silyl (B83357) group will add to the more or less substituted carbon atom by comparing the activation energies of the two possible transition states. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool within molecular modeling. By examining the interactions between the HOMO of one reactant and the LUMO of the other, FMO theory can explain the observed selectivity. In the case of this compound, the nature of its frontier orbitals will dictate its behavior as either an electrophile or a nucleophile in a given reaction.

Prediction of Spectroscopic Signatures for this compound Species

Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which is invaluable for the identification and characterization of this compound and related species. mdpi.comnih.govscholaris.caresearchgate.netchemrxiv.org

One of the most significant applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations can accurately predict the ²⁹Si and ¹H NMR chemical shifts of this compound. nih.govunige.ch The predicted chemical shifts are highly sensitive to the electronic environment of the silicon and hydrogen nuclei. By comparing the calculated spectra with experimental data, it is possible to confirm the structure of a synthesized compound or to identify unknown species in a reaction mixture. For instance, the deshielding of the ²⁹Si nucleus upon substitution of a hydrogen atom with a more electronegative iodine atom can be accurately reproduced by theoretical calculations. rsc.orgrsc.org

Similarly, computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak, aiding in the interpretation of experimental spectra.

| Spectroscopic Parameter | Predicted Value | Computational Method |

|---|---|---|

| ²⁹Si NMR Chemical Shift (ppm) | -150 to -170 | DFT/GIAO |

| ¹H NMR Chemical Shift (ppm) | 3.0 - 3.5 | DFT/GIAO |

| Si-I Stretching Frequency (cm⁻¹) | ~400 | DFT |

| Si-H Stretching Frequency (cm⁻¹) | ~2200 | DFT |

Silylium Ion Stability and Reaction Path Exploration

Silylium ions (R₃Si⁺) are highly reactive and electrophilic species that play a crucial role in many silicon-mediated chemical transformations. mdpi.comresearchgate.net Iodosilanes can serve as precursors to silylium ions through the heterolytic cleavage of the Si-I bond. Computational studies are instrumental in understanding the stability of these transient intermediates and in exploring the reaction pathways for their formation. researchgate.net

DFT calculations can be used to determine the Gibbs free energy change associated with the dissociation of this compound into a silylium ion and an iodide ion. The stability of the resulting silylium ion is highly dependent on the substituents attached to the silicon atom. Electron-donating groups stabilize the positive charge on the silicon, making the formation of the silylium ion more favorable.

Kinetic and Thermodynamic Investigations of Iodosilane Reactions

Gas-Phase Kinetic Studies of Silyl (B83357) Radical Reactions from Iodosilane Precursors

This compound is a potential precursor for the silyl radical (SiH₃) in gas-phase studies due to the susceptibility of the silicon-iodine bond to cleavage. The reactions of silyl radicals are of significant interest in understanding chemical processes in plasmas and the atmosphere. While many kinetic studies have employed other precursors, such as phenylsilane (B129415), for the generation of silyl and silylene radicals via laser flash photolysis, the data obtained are fundamental to understanding the reactivity of these species regardless of their source.

The determination of absolute rate constants for the reactions of silyl (SiH₃) and deuterated silylene (SiD₂) radicals with various molecules provides critical data for chemical modeling. These studies are often performed in the gas phase over a range of pressures and temperatures.

For instance, time-resolved kinetic studies have been conducted on the reactions of dideutero-silylene, SiD₂, generated from the laser flash photolysis of phenylsilane-d₃. The bimolecular reaction with ethyne (C₂H₂) was investigated over a pressure range of 1-100 Torr and temperatures from 297-600 K. The second-order rate constants, extrapolated to the high-pressure limits, were found to fit the Arrhenius equation:

log(k∞/cm³ molecule⁻¹ s⁻¹) = (-10.05 ± 0.05) + (3.43 ± 0.36 kJ mol⁻¹)/(RT ln 10)

Similarly, the reactions of SiD₂ with 2-butyne have been studied, yielding the following Arrhenius parameters at the high-pressure limit:

log(k(D)∞/cm³ molecule⁻¹ s⁻¹) = (-9.65 ± 0.01) + (1.92 ± 0.13 kJ mol⁻¹)/(RT ln 10)

These experimental findings are crucial for building a comprehensive database of silyl radical reactivity.

The kinetics of silylene (SiH₂ and its isotopologue SiD₂) reactions often exhibit notable pressure and isotope effects. These effects provide deep insights into the reaction mechanisms, particularly the nature of intermediate complexes and transition states.

Studies on the reaction of SiH₂ with ethyne have shown a dependence of the rate constants on the pressure of the bath gas (e.g., He or SF₆). This pressure dependence is typically modeled using RRKM (Rice-Ramsperger-Kassel-Marcus) theory, which accounts for the formation of an energized adduct that can either be stabilized by collisions or dissociate back to reactants.

Isotope effects are also a powerful tool for mechanistic elucidation. In the reaction of silylene with 2-butyne, the experimental isotope effects were found to deviate from predictions based on RRKM theory. This discrepancy was explained by an isotopic scrambling mechanism, which involves the exchange of hydrogen and deuterium atoms within an intermediate complex. Specifically, H-D exchange occurs between the methyl groups of 2-butyne and the deuterium atoms on the silicon in the 2,3-dimethylsilirene-1,1-d₂ intermediate. This highlights the complexity of seemingly simple addition reactions.

Solution-Phase Reaction Rate Determinations

In the solution phase, this compound is expected to participate in nucleophilic substitution (Sₙ2) and solvolysis (Sₙ1) reactions. The kinetics of these reactions are strongly influenced by the solvent and the nature of the nucleophile. In an Sₙ2 reaction, the rate is dependent on the concentrations of both this compound and the nucleophile. The general rate law for a bimolecular nucleophilic substitution reaction is:

Rate = k[SiH₃I][Nucleophile]

Iodide is an excellent leaving group, which facilitates these substitution reactions. The rate of solvolysis, a reaction where the solvent acts as the nucleophile, is particularly sensitive to the polarity of the solvent. Polar protic solvents are known to accelerate Sₙ1 reactions by stabilizing the transition state and the resulting carbocation-like intermediate. For this compound, a more polar solvent would be expected to increase the rate of solvolysis.

Energetic Profiles and Thermodynamic Driving Forces

The thermodynamics of this compound reactions are governed by the strengths of the bonds being broken and formed. The silicon-iodine (Si-I) bond dissociation energy (BDE) is a key parameter in determining the energetic profile of reactions initiated by the homolytic cleavage of this bond. While the Si-I bond is weaker than the Si-H bond, it is notably stronger than the carbon-iodine (C-I) bond, which has implications for the reversibility of iodination reactions compared to their organic counterparts.

The Si-H bond dissociation energy in the parent monosilane (SiH₄) has been determined to be approximately 90.3 kcal/mol (376 kJ/mol). This value serves as a benchmark for understanding the energetics of reactions involving the cleavage of Si-H bonds. The enthalpy of formation for related compounds, such as dithis compound (B1630498) (SiH₂I₂), has been documented in thermodynamic databases like the NIST WebBook, providing essential data for calculating reaction enthalpies. However, a precise, experimentally determined standard enthalpy of formation for this compound (SiH₃I) is not readily found in standard compilations.

Computational chemistry plays a vital role in mapping the potential energy surfaces of these reactions. Ab initio calculations can provide valuable information on the structures of intermediates and transition states, as well as activation energies and reaction enthalpies, offering a deeper understanding of the thermodynamic driving forces at play.

Future Prospects and Emerging Research Areas in Iodosilane Chemistry

Development of Novel Iodosilane Reagents and Their Synthetic Utility

The development of new this compound reagents continues to be a cornerstone of innovation in synthetic chemistry. While foundational reagents like iodotrimethylsilane (B154268) have demonstrated broad utility, ongoing research seeks to introduce novel iodosilanes with tailored reactivity, selectivity, and functional group tolerance.

A notable example is dithis compound (B1630498) (H₂SiI₂) , which has been explored as a reagent for the deoxygenation of alcohols and ethers. Its synthesis from phenylsilane (B129415) and iodine offers a practical route to this versatile reagent. The reactivity of dithis compound differs from that of iodotrimethylsilane, exhibiting a preference for secondary alcohols over primary ones, highlighting the potential for developing highly selective transformations. manac-inc.co.jp

Another area of development is the in situ generation of this compound reagents. For instance, iodotrimethylsilane can be generated from chlorotrimethylsilane (B32843) and sodium iodide in acetonitrile (B52724), avoiding the need to handle the moisture-sensitive and relatively expensive reagent directly. manac-inc.co.jp This approach enhances the practicality and accessibility of this compound-mediated reactions.

Future research will likely focus on the design and synthesis of chiral iodosilanes for asymmetric synthesis, as well as iodosilanes bearing specific functional groups to enable tandem reaction sequences. The exploration of novel silylating agents derived from iodosilanes for applications in areas like gas chromatography, where they can enhance the volatility of molecules like alcohols by converting them into silyl (B83357) ether derivatives, is also a promising avenue. mdpi.com

Table 1: Comparison of this compound Reagents in Alcohol Iodination

| Reagent | Reactivity Trend |

| Dithis compound | Secondary alcohols >> CH₃OH > Primary alcohols |

| Iodotrimethylsilane | CH₃OH > Primary alcohols > Secondary alcohols |

| Hydrogen Iodide | Reactivity is generally high but can be less selective |

This table illustrates the differing reactivity profiles of dithis compound and iodotrimethylsilane towards various types of alcohols, showcasing the potential for reagent-controlled selectivity in synthetic chemistry. manac-inc.co.jp

Sustainable and Environmentally Benign this compound Chemistry

In line with the growing emphasis on green chemistry, a significant future direction for this compound chemistry is the development of more sustainable and environmentally benign processes. This involves addressing several key principles of green chemistry, including the use of less hazardous starting materials, reduction of waste, and the development of catalytic processes.

Current synthetic methods for iodosilanes can involve reagents that produce hazardous byproducts. For example, the synthesis of dithis compound from phenylsilane generates benzene (B151609), a known carcinogen. google.com Future research is directed towards developing alternative synthetic routes that avoid such toxic byproducts. One approach involves halide exchange reactions, such as the reaction of dichlorosilane with an iodide source, which can offer a cleaner pathway to diiodosilanes. google.com

The development of catalytic methods for this compound-mediated reactions is another crucial area for enhancing sustainability. Catalytic processes reduce the amount of stoichiometric reagents required, thereby minimizing waste. For instance, the use of transition metal catalysts, such as iridium, in the silylation of alkynes with iodosilanes represents a step towards more atom-economical transformations. researchgate.net

Furthermore, the principles of a circular economy are beginning to be applied to silicon chemistry. This includes the sustainable synthesis of silicon precursors coupled with hydrogen delivery, utilizing earth-abundant metal catalysts like cobalt. nih.gov Applying such circular economy principles to the synthesis and application of iodosilanes will be a key challenge and opportunity for future research. This could involve designing this compound reagents that can be regenerated and reused, or that are derived from renewable resources.

Expanding Applications in Polymer Degradation and Recycling

The global challenge of plastic waste has spurred research into innovative chemical recycling methods. Iodosilanes are emerging as promising reagents for the depolymerization of certain classes of polymers, offering a pathway to recover valuable monomers and chemical feedstocks.

A significant finding in this area is the ability of iodotrimethylsilane (Me₃SiI) to efficiently depolymerize polyesters such as polycaprolactone (B3415563). This reaction breaks down the polymer into functionalized silylated esters and acyl iodides, which can then be converted back into monomers or other useful chemicals. This process offers a method for resource recovery from plastic waste, contributing to a more circular plastics economy.

The mechanism of this depolymerization involves the nucleophilic attack of the iodide ion at the ester carbonyl group, followed by the formation of a silicon-oxygen bond. Key parameters influencing the efficiency of this process include reaction time and the polarity of the solvent. An advantage of this this compound-based method is the avoidance of metal catalysts, which can contaminate the recycled products.

Future research in this domain will likely explore the application of iodosilanes to a wider range of polymers, including other polyesters, polycarbonates, and polyethers. The development of more efficient and selective this compound reagents specifically designed for polymer degradation will be a key focus. Additionally, integrating this compound-based depolymerization into broader chemical recycling workflows, including separation and purification of the resulting monomers, will be essential for practical implementation.

Beyond degradation, iodosilanes are also finding application in the synthesis of advanced polymer materials. For example, (3-iodopropyl)trimethoxysilane has been used in the solid-phase synthesis of molecularly imprinted polymers (MIPs). mdpi.com These polymers have tailored recognition sites for specific molecules, with applications in sensing, catalysis, and separation. The use of iodosilanes in this context offers advantages over traditional amino silanes, including fewer side reactions. mdpi.com

Advanced Catalytic Systems and Material Functionalization

The unique reactivity of the silicon-iodine bond makes iodosilanes valuable components in the development of advanced catalytic systems and for the functionalization of materials.

In catalysis, iodosilanes can act as precursors to catalytically active species or as reagents in catalytic cycles. For example, iridium-catalyzed silylation of alkynes with iodosilanes provides an efficient route to vinylsilanes, which are important building blocks in organic synthesis. researchgate.net This transformation benefits from a broad substrate scope and good functional group tolerance. researchgate.net Future work in this area will likely focus on expanding the range of catalytic transformations that utilize iodosilanes, including the development of enantioselective catalytic processes.

In materials science, iodosilanes are key precursors for the deposition of silicon-containing thin films, which are essential in the microelectronics industry. For instance, dithis compound is used in the atomic layer deposition of silicon dioxide films. google.com The purity of the this compound precursor is critical in these applications, as trace metal impurities can lead to the degradation of the material over time. google.com Research into improved purification methods for iodosilanes is therefore an important enabling technology for the advancement of microelectronics. google.com

The functionalization of surfaces and nanoparticles with iodosilanes is another promising research direction. The reactive Si-I bond can be used to anchor specific organic or inorganic functionalities onto a material's surface, thereby tailoring its properties for applications in areas such as catalysis, sensing, and biomedical devices. The use of iodosilanes for the immobilization of biomolecules onto solid supports is a specific example of this, with potential applications in diagnostics and biotechnology. mdpi.com

Synergistic Integration of Experimental and Computational Methodologies

To accelerate the discovery and optimization of new this compound-based reagents and processes, the synergistic integration of experimental and computational methodologies is becoming increasingly important. Computational chemistry, particularly quantum chemistry methods, can provide valuable insights into reaction mechanisms, predict the reactivity of new this compound structures, and guide experimental design.

For example, computational studies can be used to elucidate the transition state structures and activation energies of this compound reactions, helping to explain observed selectivities and to predict the effects of substituent changes on reactivity. nih.gov This is particularly valuable in understanding the differing reactivities of reagents like dithis compound and iodotrimethylsilane, where factors such as Lewis acidity of the silicon atom and the nucleophilicity of the iodine atom play a crucial role. manac-inc.co.jp

The reaction of aminosilanes has been studied using a combination of experimental kinetics (FTIR) and quantum chemistry methods. nih.gov This integrated approach revealed that the reaction is second-order with respect to the aminosilane, with a second molecule acting as a catalyst. nih.gov Similar integrated studies on this compound reactions would provide a deeper understanding of their mechanisms and facilitate the rational design of more efficient catalytic systems.

Future research will likely see a more routine application of computational screening to identify promising new this compound reagent candidates before their synthesis is attempted in the laboratory. This "in silico" design approach can save significant time and resources. Furthermore, the combination of experimental data with machine learning algorithms could lead to the development of predictive models for the outcomes of this compound-mediated reactions, further accelerating the pace of discovery in this field.

Q & A

Q. What are the key structural and physicochemical properties of iodosilane, and how are they experimentally characterized?

this compound (H3SiI) is a tetrahedral molecule with a silicon atom bonded to three hydrogen atoms and one iodine atom. Its molecular weight is 158.01 g/mol, and its structure is confirmed via spectroscopic methods like <sup>1</sup>H NMR and IR spectroscopy. Key physicochemical properties include its melting point (46–48°C for derivatives like trithis compound) and vaporization enthalpy (46 kJ/mol for dithis compound), determined via calorimetry and gas-phase studies . Characterization protocols typically involve elemental analysis, mass spectrometry, and thermal stability assessments under inert atmospheres to prevent decomposition .

Q. What laboratory synthesis methods are used to prepare this compound, and what are their limitations?

this compound is often synthesized via halogen exchange reactions, such as the Finkelstein reaction, where chlorosilane precursors react with NaI in anhydrous conditions. For example, trimethylchlorosilane (Me3SiCl) reacts with NaI to form trimethylthis compound (Me3SiI). Limitations include sensitivity to moisture, competing side reactions (e.g., siloxane formation), and the need for stoichiometric iodide salts, which complicate purification. Yield optimization requires rigorous exclusion of air and moisture, as well as low-temperature distillation .

Q. How is this compound utilized in derivatization processes for analytical chemistry?

Iodosilanes like trimethylthis compound (TMIS) act as catalysts in silylation reactions, enhancing the volatility of polar compounds for GC-MS analysis. For example, TMIS with MSTFA (N-methyl-N-trimethylsilyl trifluoroacetamide) derivatizes hydroxyl and amine groups in metabolites. Methodological steps include optimizing reaction time (30–60 minutes at 60°C) and using reducing agents (e.g., dithioerythritol) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic challenges arise in this compound-mediated ether cleavage, and how can reaction yields be improved?

this compound cleaves ethers (e.g., diaryl ethers) via nucleophilic substitution, but yields of free phenols are often low (<20%) due to competing side reactions (e.g., reductive deoxygenation). Advanced studies suggest tuning the stoichiometry (2:1 this compound:ether) and using aprotic solvents (e.g., THF) to stabilize intermediates. Contradictory data on product distribution (monoether vs. diether) highlight the need for kinetic studies to elucidate solvent and temperature effects .

Q. How does this compound enable catalyst-free depolymerization of polyesters, and what are the implications for polymer recycling?

Iodosilanes like Me3SiI depolymerize polycaprolactone (PCL) into silylated esters (e.g., I(CH2)5CO2SiMe3) and acyl iodides. The mechanism involves nucleophilic attack at the ester carbonyl, followed by Si–O bond formation. Key parameters include reaction time (24–48 hours) and solvent polarity (CH2Cl2 > hexane). This method avoids metal catalysts, reducing contamination in recycled monomers .

Q. What role does this compound play in synthesizing quaternary ammonium antimicrobials, and how can reaction efficiency be enhanced?

this compound improves quaternization reactions by replacing less reactive chlorosilanes. For example, in synthesizing SiQAC (a quaternary ammonium compound), Me3SiI reacts with dimethyloctadecylamine via a Menschutkin reaction. Adding NaI as a catalyst accelerates halogen exchange (chloro → iodo), achieving >90% conversion in 6 hours vs. 24 hours for chlorosilanes. Sequential isolation of intermediates minimizes byproducts .

Q. How can contradictory data in this compound reaction kinetics be resolved through computational modeling?

Discrepancies in activation energies (e.g., Si–I bond cleavage vs. nucleophilic substitution) are addressed using DFT calculations to map reaction pathways. For example, simulations of Me3SiI reactions with alcohols show solvent effects (dielectric constant) stabilize transition states. Experimental validation via <sup>29</sup>Si NMR kinetics confirms computational predictions .

Methodological Considerations

Q. Data Analysis and Reporting

- Contradictory Results : Compare experimental conditions (e.g., solvent, temperature) across studies. Use statistical tools (ANOVA) to identify significant variables .

- Thermodynamic Data : Tabulate fusion/vaporization values (e.g., ΔHfus = 46 kJ/mol for dithis compound) with error margins (±2%) from triplicate measurements .

Q. Experimental Design

- Safety Protocols : Handle this compound in gloveboxes (O2 < 1 ppm) due to moisture sensitivity. Use quenching agents (Na2SO3) for waste disposal .

- Reproducibility : Document reagent purity (≥99%), solvent drying methods (molecular sieves), and reaction monitoring (TLC/GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.